molecular formula C10H14N2S B3057997 1-Ethyl-3-(3-methylphenyl)thiourea CAS No. 87043-38-7

1-Ethyl-3-(3-methylphenyl)thiourea

Cat. No.: B3057997
CAS No.: 87043-38-7
M. Wt: 194.3 g/mol
InChI Key: YDUGLSQPIVEIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(3-methylphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(3-methylphenyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent alkylation. One common method is the reaction of 3-methylaniline with ethyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of thiourea derivatives, including this compound, involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-(3-methylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role as an enzyme inhibitor and potential therapeutic agent.

    Industry: Utilized in the development of corrosion inhibitors and ion sensors.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiourea moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Ethyl-3-(2-methylphenyl)thiourea
  • 1-Ethyl-3-(4-methylphenyl)thiourea
  • 1-Phenyl-3-(3-methylphenyl)thiourea

Comparison: 1-Ethyl-3-(3-methylphenyl)thiourea is unique due to the specific positioning of the ethyl and 3-methylphenyl groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to steric and electronic effects .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable molecule for research and industrial applications. Further studies on its properties and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGLSQPIVEIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357631
Record name 1-ethyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87043-38-7
Record name NSC131962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(3-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(3-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-(3-methylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-(3-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-(3-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-(3-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.